血栓烷 B2-d4
描述
Thromboxane B2-d4 (TXB2-d4) is a stable, biologically inert metabolite formed from the non-enzymatic hydrolysis of Thromboxane A2 (TXA2) . It is not involved in platelet activation and aggregation, but its precursor, TXA2, is . TXA2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of TXA2 in platelets .
Synthesis Analysis
TXB2-d4 is formed from the non-enzymatic hydrolysis of TXA2 . TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The measurement of TXB2 in serum is the only test that measures the effect of aspirin on the activity of COX-1 in platelets .Molecular Structure Analysis
The molecular formula of TXB2-d4 is C20H30D4O6 . It has an average mass of 374.505 Da and a monoisotopic mass of 374.260651 Da . It has 4 of 5 defined stereocentres and a non-standard isotope .Chemical Reactions Analysis
TXB2-d4 is intended for use as an internal standard for the quantification of TXB2 by GC- or LC-mass spectrometry . Serum levels of TXB2 positively correlate with platelet COX-1 activation .Physical And Chemical Properties Analysis
TXB2-d4 has a density of 1.2±0.1 g/cm3, a boiling point of 582.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . It has an enthalpy of vaporization of 100.0±6.0 kJ/mol and a flash point of 199.7±23.6 °C . It has 6 H bond acceptors, 4 H bond donors, and 12 freely rotating bonds .科学研究应用
Cardiovascular Research
Thromboxane B2-d4 is extensively used in cardiovascular research due to its role as a biomarker for platelet activation and thrombosis. It helps in understanding the pathophysiology of atherothrombosis and the effectiveness of antiplatelet therapies . For instance, it is used to measure the suppression of platelet TXA2 biosynthesis by low-dose aspirin therapy, which is crucial in preventing myocardial infarction and stroke .
Inflammation Studies
In the field of inflammation, Thromboxane B2-d4 serves as a key indicator of pro-inflammatory processes. It is involved in the study of mechanisms underlying inflammatory diseases such as colitis and rheumatoid arthritis. Researchers utilize it to explore the resolution of inflammation and the role of lipid mediators in this process .
Cancer Research
Thromboxane B2-d4 is also significant in cancer research. It is used to investigate the role of TXA2 in cancer progression and metastasis. Studies have shown that TXA2 can promote tumor growth and spread, making Thromboxane B2-d4 a valuable tool for assessing the impact of COX inhibitors like aspirin on cancer outcomes .
Pharmacological Applications
In pharmacology, Thromboxane B2-d4 is crucial for evaluating the clinical pharmacology of COX-1 inhibition. It aids in the assessment of drug efficacy, especially in the context of anti-inflammatory and antithrombotic agents . Clinical trials often measure levels of Thromboxane B2-d4 to determine the therapeutic impact of drugs on platelet function and vascular health .
Biomarker Potential
Thromboxane B2-d4 has potential as a biomarker for various diseases. Its measurement in biological fluids can indicate the risk of vascular diseases in patients and may help in the early detection and management of cardiovascular conditions .
Stroke and Neurological Research
In neurological research, particularly concerning ischemic stroke, Thromboxane B2-d4 is used to study the effects of aspirin on COX-1 activity in platelets. This research helps in developing effective therapies for the treatment of stroke and understanding the role of thromboxane in cerebrovascular diseases .
Clinical Studies
Thromboxane B2-d4 is pivotal in clinical studies for monitoring patient responses to treatments. It is used to track the effectiveness of interventions in conditions like diabetes, where platelet activation plays a significant role in disease progression and complications .
Diagnostic Development
Lastly, Thromboxane B2-d4 is instrumental in the development of diagnostic tools. It is used to create assays that can measure platelet activation in various clinical settings, providing valuable information for the diagnosis and monitoring of thrombotic disorders .
作用机制
Target of Action
Thromboxane B2-d4 (TXB2-d4) is an inactive metabolite of Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Therefore, the primary targets of TXB2-d4’s precursor, TXA2, are platelets .
Mode of Action
TXA2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It stimulates activation of new platelets and increases platelet aggregation .
Biochemical Pathways
The synthesis of TXA2, the active precursor of TXB2-d4, occurs via the COX-1 pathway in human platelets . This pathway involves the conversion of arachidonic acid to TXA2. TXA2 is then spontaneously hydrolyzed to TXB2 . TXA2 is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Pharmacokinetics
TXB2-d4, being an inactive metabolite of TXA2, is almost completely cleared in the urine . The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .
Result of Action
The action of TXB2-d4’s precursor, TXA2, results in platelet activation and aggregation . This leads to several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Action Environment
The action of TXB2-d4’s precursor, TXA2, can be influenced by various environmental factors. For instance, the use of aspirin, which inhibits the COX-1 enzyme (the source of TXA2 in platelets), can affect the synthesis of TXA2 . Furthermore, the measurement of TXB2 may be a potential biomarker of vascular disease risk in patients treated with aspirin .
属性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNNGPBEPRNAR-LCGOHBJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thromboxane B2-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis in fecal matter. What is the significance of this finding in the context of gut health?
A1: While the study highlights the reduction of 11-dehydro Thromboxane B2-d4 biosynthesis as a consequence of hyperoxia-induced gut dysbiosis [], it does not delve into the specific role of this compound in gut health. 11-dehydro Thromboxane B2-d4 is a metabolite of Thromboxane B2, a lipid mediator involved in various physiological processes, including platelet aggregation and inflammation. Further research is needed to elucidate the precise function of 11-dehydro Thromboxane B2-d4 in the gut and the implications of its reduction due to hyperoxia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。